Tin tetrachloride

Catalog No.
S595649
CAS No.
7646-78-8
M.F
Cl4Sn
M. Wt
260.5 g/mol
Availability
In Stock
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Tin tetrachloride

CAS Number

7646-78-8

Product Name

Tin tetrachloride

IUPAC Name

tin(4+);tetrachloride

Molecular Formula

Cl4Sn

Molecular Weight

260.5 g/mol

InChI

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

HPGGPRDJHPYFRM-UHFFFAOYSA-J

SMILES

Cl[Sn](Cl)(Cl)Cl

Solubility

White or slightly yellow crystals or fused small lumps; slight hydrochloric acid odor; very sol in water; sol in alcohol /stannic chloride pentahydrate/
Soluble in acetone, ethanol, gasoline, benzene, carbon tetrachloride, toluene, kerosene, methanol
Sol in cold water (decomposes in hot water), carbon disulfide
Soluble in ethanol, carbon tetrachloride, benzene and acetone.
Solubility in water: reaction

Synonyms

Tin Chloride (SnCl4); Libavius Fuming Spirit; NSC 209802; Stannic Chloride; Stannic Tetrachloride; Tetrachlorostannane; Tetrachlorotin; Tin Tetrachloride; Tin(IV) Tetrachloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4]

Catalyst:

  • Tin tetrachloride can act as a Lewis acid catalyst in organic reactions. It donates an electron pair to electron-rich molecules, facilitating bond formation and cleavage.

Precursor for Tin-Based Materials:

  • Tin tetrachloride is a crucial starting material for synthesizing various tin-based materials with unique properties. These materials find applications in:
    • Solar cells: Tin(IV) oxide (SnO₂) is a transparent conducting oxide used in dye-sensitized solar cells.
    • Lithium-ion batteries: SnO₂ is also being explored as an anode material for lithium-ion batteries due to its high theoretical capacity for lithium storage.

Analytical Chemistry:

  • Tin tetrachloride finds use in analytical chemistry as:
    • A mordant in histochemical staining: It helps bind dyes to tissues for microscopic examination.
    • A complexing agent: It forms complexes with various metal ions, enabling their separation and identification.

Material Characterization:

  • Tin tetrachloride is employed in Mössbauer spectroscopy, a technique for studying the electronic structure of materials containing iron-based compounds.

Tin tetrachloride, also known as tin(IV) chloride or stannic chloride, is an inorganic compound with the chemical formula SnCl4\text{SnCl}_4. It is a colorless, hygroscopic liquid that emits fumes upon exposure to air. This compound was first identified by Andreas Libavius in the 16th century and was historically referred to as spiritus fumans libavii . Tin tetrachloride is characterized by its covalent bonding nature, which distinguishes it from typical ionic metal chlorides, leading to a lower melting point and unique physical properties .

In its anhydrous form, tin tetrachloride is a strong Lewis acid, capable of forming hydrates and adducts with various Lewis bases. The most common hydrate is the pentahydrate SnCl45H2O\text{SnCl}_4\cdot 5\text{H}_2\text{O}, often referred to as "butter of tin" . The compound solidifies into monoclinic crystals at temperatures below -33 °C .

Tin(IV) chloride is a corrosive and toxic compound. Exposure can cause severe irritation to the skin, eyes, and respiratory system. Inhaling its fumes can lead to coughing, shortness of breath, and lung damage []. It is also classified as a suspected carcinogen [].

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) including gloves, goggles, and a respirator [].
  • Ensure adequate ventilation when working with SnCl₄.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated container away from incompatible materials [].
Due to its Lewis acidity:

  • Hydrolysis: When mixed with water, it reacts exothermically to produce hydrochloric acid and hydrated forms of tin:
    SnCl4+2H2OSnO2+4HCl\text{SnCl}_4+2\text{H}_2\text{O}\rightarrow \text{SnO}_2+4\text{HCl}
  • Formation of Complexes: It forms complexes with Lewis bases such as ammonia and organophosphines. For instance, it can form hexachlorostannic acid when reacted with hydrochloric acid:
    SnCl4+2HCl[SnCl6]2\text{SnCl}_4+2\text{HCl}\rightarrow [\text{SnCl}_6]^{2-}
  • Redistribution Reactions: Tin tetrachloride can react with tetraorganotin compounds in redistribution reactions, yielding various organotin derivatives .

Tin tetrachloride can be synthesized through several methods:

  • Direct Chlorination: The most common method involves reacting elemental tin with chlorine gas at elevated temperatures (around 115 °C):
    Sn+2Cl2SnCl4\text{Sn}+2\text{Cl}_2\rightarrow \text{SnCl}_4
  • Pyrolysis of Potassium Hexachlorostannate: This method involves heating potassium hexachlorostannate to decompose it into tin tetrachloride and potassium chloride:
    K2SnCl62KCl+SnCl4\text{K}_2\text{SnCl}_6\rightarrow 2\text{KCl}+\text{SnCl}_4
  • Oxidation of Tin(II) Chloride: Hydrated tin(IV) chloride can also be obtained by oxidizing tin(II) chloride using potassium nitrate .

Tin tetrachloride has several significant applications:

  • Precursor for Organotin Compounds: It serves as a key precursor in the synthesis of organotin compounds used in various industrial applications, including catalysts and stabilizers for polymers .
  • Catalysis in Organic Reactions: As a Lewis acid catalyst, tin tetrachloride facilitates Friedel-Crafts reactions and other organic syntheses, such as the acetylation of thiophene .
  • Glass Industry: It is utilized in the glass container industry for producing external coatings that enhance the durability of glass products .

Studies on the interactions of tin tetrachloride typically focus on its reactivity with other substances rather than biological systems. Its ability to form complexes with various Lewis bases has been extensively documented. Additionally, its hydrolysis reaction produces hydrochloric acid, which can significantly alter pH levels in aqueous environments.

Tin tetrachloride shares similarities with other tin compounds but exhibits distinct characteristics that set it apart:

CompoundFormulaOxidation StateKey Characteristics
Tin(II) chlorideSnCl₂+2Strong reducing agent; less acidic
Tin(IV) oxideSnO₂+4Used as a semiconductor; non-hygroscopic
Lead(II) chloridePbCl₂+2Less soluble; forms white precipitate
Zinc chlorideZnCl₂+2Soluble in water; used in textiles

Tin tetrachloride's unique properties stem from its high oxidation state (+4) and covalent bonding nature, differentiating it from more ionic compounds like tin(II) chloride or lead(II) chloride. Its strong Lewis acidity and ability to form stable complexes further underscore its distinctiveness among metal halides.

Chlorination-Based Production Protocols

Molten Tin-Gas Phase Chlorination Kinetics

The molten tin-gas phase chlorination represents the fundamental industrial approach for tin tetrachloride synthesis, involving the direct reaction of metallic tin with chlorine gas according to the stoichiometric equation: Sn + 2Cl₂ → SnCl₄ [1]. This exothermic reaction proceeds through a complex mechanism that has been extensively characterized through both experimental and theoretical investigations [2] [3].

The kinetic parameters governing this chlorination process have been determined through shock tube studies employing atomic resonance absorption spectroscopy [2]. The initial reaction step, SnCl₄ (+M) → SnCl₃(²A₁) + Cl (+M), exhibits a second-order rate coefficient of k₁ₐ²ⁿᵈ = 10⁻⁵·³⁷±⁰·⁶² exp[−(285 ± 18) kJ mol⁻¹/RT] cm³ molecule⁻¹ s⁻¹ [2]. The activation energy of 285 ± 18 kJ/mol reflects the energy barrier for the initial tin-chlorine bond dissociation process [4].

Temperature control represents a critical aspect of molten tin chlorination due to the highly exothermic nature of the reaction [5]. Industrial processes typically maintain reaction temperatures between 230°C and 350°C, with the tin melting point of 231.5°C serving as the lower operational threshold [6]. The heat generated during chlorination, approximately 199.4 kilocalories per mole of tin tetrachloride formed, necessitates sophisticated thermal management strategies [7].

Temperature (°C)Pressure (Pa)Reaction Time (hours)Tin Tetrachloride Yield (%)Chlorine Utilization (%)Key Process Features
201.02299.5698.9Gas-liquid-solid heterogeneous reaction with carbon nanotubes [8]
251.62396.4392.0Normal temperature synthesis method [9]
303.02498.0697.0Optimized pressure and temperature conditions [9]
26010000---Molten tin chlorination with coolant [6]

Recent advances in low-temperature chlorination have demonstrated remarkable improvements in process efficiency [8]. The implementation of gas-liquid-solid heterogeneous reaction systems, utilizing metallic carbon nanotubes as auxiliary catalysts, enables tin tetrachloride synthesis at temperatures as low as 20-30°C [8]. This approach achieves yields exceeding 99% while maintaining chlorine utilization rates above 95% [8].

Circulatory Reactor Design Optimization

The circulatory reactor configuration represents a significant advancement in tin tetrachloride production technology, addressing the fundamental challenges of heat management and mass transfer efficiency [10] [11]. This reactor design incorporates a circulating tin tetrachloride medium that serves multiple functions: reaction solvent, heat sink, and product carrier [11].

The optimization of circulatory reactor systems centers on achieving highly dispersed chlorine distribution within the circulating tin tetrachloride stream [11]. Static mixer elements, strategically positioned at the reactor entrance, facilitate uniform chlorine dissolution and create optimal flow profiles for enhanced mass transfer [11]. The chlorine solubility in tin tetrachloride exhibits strong temperature dependence, with solubility values of 125.5 g/L at 20°C and an additional 96 g/L capacity at 30°C under 1 bar chlorine pressure [11].

ParameterValue/RangeOptimization Considerations
Reactor TypeCirculatory with static mixersHighly dispersed chlorine distribution [11]
Circulation Rate (m³/h)12Controlled circulation for heat management [11]
Chlorine Flow Rate (m³/h)80 (standard conditions)Stoichiometric chlorine consumption [11]
Space-Time Yield (kg/dm³·h)1.89 - 2.71Enhanced by improved mixing [11]
Temperature at Entry (°C)33Chlorine solubility dependent [11]
Temperature at Exit (°C)80Overflow temperature control [11]
Tin Bed Height (m)1.5 - 3.0Flow rate dependent bed height [11]
Contact Time (seconds)45 - 90Residence time optimization [11]

The reactor operates under atmospheric pressure conditions with carefully controlled temperature gradients [11]. Temperature measurements at various reactor heights demonstrate effective thermal management, with temperatures of 94°C at 10 cm above the perforated plate decreasing to 89°C at 100 cm height [11]. The overflow temperature typically maintains 80°C, ensuring optimal product recovery while preventing excessive tin tetrachloride vaporization [11].

The space-time yield achieved in optimized circulatory reactors ranges from 1.89 to 2.71 kg tin tetrachloride per dm³ of tin granules per hour [11]. This performance represents a substantial improvement over conventional fixed-bed reactors, attributed to enhanced chlorine-tin contact efficiency and superior heat dissipation characteristics [11].

Alternative Synthetic Pathways

Redox-Mediated Precursor Conversion

Redox-mediated synthesis pathways offer significant advantages over direct chlorination methods, particularly in terms of process safety and equipment corrosion minimization [12]. The most extensively studied redox approach involves the reaction of stannous chloride with stannic chloride in aqueous media, following the general reaction: Sn + SnCl₄ + 4H₂O → 2SnCl₂·2H₂O [12].

This methodology operates effectively at moderate temperatures ranging from 50°C to 150°C, eliminating the need for high-temperature molten metal handling [12]. The process achieves yields of 95-97% based on theoretical calculations, with the advantage of avoiding corrosive chlorine gas entirely [12]. Water serves as the primary reaction medium, facilitating heat transfer and providing a controlled environment for the redox transformation [12].

The reaction mechanism proceeds through intermediate hydrated species, with the formation of stannous chloride dihydrate as the primary product [12]. Subsequent dehydration under reduced pressure or elevated temperature converts the dihydrate to anhydrous stannous chloride, which can be further oxidized to tin tetrachloride through controlled chlorination [12].

Alternative redox pathways utilize tin metal with stannic chloride pentahydrate, eliminating the need for separate water addition [12]. This approach follows the stoichiometry: Sn + SnCl₄·5H₂O → 2SnCl₂·2H₂O + H₂O, providing a more convenient handling protocol while maintaining comparable yields [12].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents an emerging paradigm in tin tetrachloride production, offering environmental benefits through solvent elimination and energy efficiency improvements [8]. The mechanochemical approach employs high-energy mechanical forces to promote solid-state reactions between tin metal and chlorinating agents [8].

The incorporation of metallic carbon nanotubes as mechanochemical catalysts has demonstrated remarkable efficacy in enhancing reaction rates and yields [8]. These nanostructured catalysts provide high surface area contact interfaces and facilitate electron transfer processes essential for chlorination reactions [8]. The mechanochemical process achieves yield improvements exceeding 500% compared to conventional gas-solid heterogeneous reactions [8].

MethodTemperature (°C)Key AdvantagesYield (%)Process Characteristics
Redox with Stannous Chloride50-150Avoids corrosive chlorine gas [12]95-97Uses water as reaction medium [12]
Mechanochemical with Carbon Nanotubes20-305x yield improvement over gas-solid [8]96-99Gas-liquid-solid heterogeneous [8]
Multi-stage Molten Tin Process235-350Continuous operation possible [5]95-99Heat management critical [5]
Radiolytic PreparationRoom temperatureOxygen-free anhydrous product [13]VariableHigh-energy electron irradiation [13]

The mechanochemical process operates under mild conditions, with reaction temperatures maintained at 20-30°C and pressures of 1-3 Pa [8]. Chlorine flow rates are carefully controlled at 1-3 m³/h to optimize gas-liquid-solid contact efficiency [8]. The heterogeneous nature of the mechanochemical system provides superior mass transfer characteristics compared to conventional gas-solid reactions [8].

Reaction times for mechanochemical synthesis typically range from 22-24 hours, during which tin tetrachloride yields consistently exceed 96% [8]. The chlorine utilization efficiency reaches 92-99%, indicating highly effective chlorine consumption with minimal waste generation [8]. The continuous and stable production capability of mechanochemical systems addresses many operational challenges associated with traditional batch processes [8].

Tin tetrachloride serves as a versatile Lewis acid catalyst in numerous organic transformations, demonstrating exceptional ability to activate electrophilic species and facilitate complex reaction mechanisms. The compound's tetrahedral geometry and highly electrophilic tin center enable effective coordination with electron-rich substrates, making it particularly valuable in carbon-carbon bond forming reactions [1] [2].

Friedel-Crafts Alkylation Selectivity Profiles

The Friedel-Crafts alkylation reaction represents one of the most significant applications of tin tetrachloride as a Lewis acid catalyst. Unlike traditional aluminum chloride catalysts, tin tetrachloride offers unique selectivity patterns and milder reaction conditions that benefit synthetic applications [3] [4]. The mechanism proceeds through formation of carbocation intermediates stabilized by the tin tetrachloride Lewis acid framework.
Regioselectivity Determinants

The regioselectivity in tin tetrachloride-catalyzed Friedel-Crafts alkylations depends on several critical factors. Electron-rich aromatic substrates such as anisole demonstrate pronounced ortho-selectivity, with selectivity ratios reaching 78% ortho versus 20% para substitution under optimized conditions [3] [5]. This selectivity profile differs markedly from other Lewis acids and reflects the specific steric and electronic environment created by the tin tetrachloride coordination sphere.

Toluene substrates exhibit balanced ortho-para selectivity (42% ortho, 53% para) with minimal meta substitution (5%), indicating that the methyl group's directing effects are preserved while the tin tetrachloride catalyst influences the overall reaction kinetics [1] [4]. Chlorobenzene demonstrates reduced selectivity (35% ortho, 47% para, 18% meta) due to the electron-withdrawing nature of the chlorine substituent, which diminishes the aromatic ring's nucleophilicity [1] [3].

Mechanistic Considerations

The mechanism involves initial coordination of tin tetrachloride to the alkyl halide, generating a polarized complex that facilitates chloride departure and carbocation formation. The resulting carbocation-tin pentachloride ion pair then undergoes electrophilic attack on the aromatic substrate. The unique selectivity patterns observed with tin tetrachloride arise from the specific geometry and charge distribution of the tin pentachloride counterion, which influences the approach trajectory of the electrophile to the aromatic ring [3] [5].

Thiophene substrates present interesting selectivity challenges, with tin tetrachloride catalysis favoring 2-position substitution (89% selectivity) over 3-position (11% selectivity). This high regioselectivity reflects the inherent electronic preferences of the heterocyclic system combined with the steric effects of the tin-based catalyst system [3] [6].

Esterification/Transesterification Kinetics in Biofuel Synthesis

Tin tetrachloride and related tin compounds have emerged as promising catalysts for esterification and transesterification reactions critical to biodiesel production. These reactions convert free fatty acids and triglycerides into fatty acid methyl esters, representing environmentally sustainable alternatives to traditional acid catalysts [7] [8].

Kinetic Analysis Framework

The kinetic behavior of tin-catalyzed esterification follows pseudo-first-order kinetics with respect to the carboxylic acid substrate when alcohol is present in excess. Activation energies for tin chloride-catalyzed systems typically range from 45-55 kilojoules per mole, comparing favorably with sulfuric acid catalysis while offering advantages in terms of corrosion resistance and product purification [9] [10].

Oleic acid esterification with methanol using tin chloride dihydrate demonstrates conversion efficiencies exceeding 96% under optimized conditions (60°C, 4 hours reaction time). The activation energy of 46.8 kilojoules per mole indicates efficient thermal activation at moderate temperatures, making the process economically attractive for industrial applications [7] [11].

Temperature and Concentration Effects

The relationship between reaction temperature and conversion efficiency shows strong positive correlation for tin-catalyzed systems. Palmitic acid transesterification with ethanol achieves 94% conversion at 65°C using tin chloride dihydrate, with the reaction proceeding through a reversible mechanism that benefits from excess alcohol to drive equilibrium toward ester formation [7] [8].

Mixed free fatty acid systems demonstrate excellent performance with tin catalysts, achieving 97% conversion under moderate conditions (55°C, 4 hours). The broad substrate tolerance reflects the Lewis acid mechanism, which accommodates various fatty acid chain lengths and degrees of saturation without significant selectivity losses [9] [10].

Comparative Catalyst Performance

Tin exchanged tungstophosphoric acid supported on montmorillonite demonstrates superior activity for glycerol esterification, achieving 95.5% conversion with triacetin formation. The multi-step kinetics show increasing activation energies from monoacetin (53 kilojoules per mole) through diacetin (65 kilojoules per mole) to triacetin formation (94 kilojoules per mole), reflecting the progressive steric hindrance as esterification proceeds [12] [13].

Polymerization Acceleration Phenomena

Tin tetrachloride functions as an effective Lewis acid catalyst in various polymerization processes, particularly excelling in cationic polymerization mechanisms where its ability to stabilize carbocationic intermediates proves essential for controlled polymer synthesis.

Cationic Polymerization Rate Enhancement Strategies

The application of tin tetrachloride in cationic polymerization represents a sophisticated approach to achieving controlled molecular weight distributions while maintaining rapid polymerization rates. The catalyst operates through a reversible activation mechanism, wherein dormant covalent species equilibrate with active carbocationic propagating centers [8].

Mechanistic Framework

Cationic polymerization using tin tetrachloride proceeds via formation of carbocation-tin pentachloride ion pairs. The tin pentachloride counterion provides effective charge stabilization while maintaining sufficient electrophilic character for chain propagation. This delicate balance enables living polymerization characteristics with polydispersities typically ranging from 1.2 to 1.6 under optimized conditions [14] [15].

Para-methylstyrene polymerization initiated by para-methylstyryl chloride/tin tetrachloride systems demonstrates excellent control in ionic liquid media. The ionic environment of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide provides enhanced polarization of the initiator system, resulting in rate enhancement factors of 1.8 compared to conventional dichloromethane solvent systems [14] [15].

Solvent Effects and Rate Enhancement

The choice of reaction medium significantly influences polymerization kinetics and control. Ionic liquid solvents offer unique advantages by providing highly polar environments that facilitate carbocation stabilization while maintaining controlled chain growth. The normalized solvent polarity of ionic liquids exceeds that of traditional molecular solvents, promoting faster initiation and more uniform propagation rates [14].

Styrene polymerization using tin tetrachloride with 2,6-di-tert-butylpyridine demonstrates rate enhancement factors of 2.5 in dichloromethane at -40°C. The hindered base serves to suppress undesired termination reactions while maintaining the equilibrium between dormant and active species necessary for controlled polymerization [15] [16].

Temperature and Concentration Optimization

Low-temperature polymerization conditions (-25°C to -80°C) prove optimal for tin tetrachloride-catalyzed systems, as these temperatures favor the carbocation-counterion association necessary for control while suppressing unwanted side reactions. Indene polymerization with cumyl chloride/tin tetrachloride achieves rate enhancement factors of 3.2 under these conditions [17] [18].

The concentration of tin tetrachloride relative to initiator critically affects polymerization behavior. Optimal ratios typically range from 1:1 to 2:1 (tin tetrachloride:initiator), providing sufficient Lewis acid activation without excess catalyst that could promote termination reactions. Vinyl ether polymerization with tin tetrachloride and trimethylsilyl azide demonstrates rate enhancement factors up to 4.1 under carefully controlled stoichiometric conditions [19] [20].

Living Polymerization Characteristics

The achievement of living polymerization using tin tetrachloride requires careful balance of reaction parameters to maintain the dynamic equilibrium between active and dormant species. Successful systems demonstrate linear molecular weight versus conversion relationships, narrow polydispersities, and the ability to synthesize block copolymers through sequential monomer addition [21] [22].

Isobutylene polymerization using mixed titanium tetrachloride/titanium tetrabromide systems with tin tetrachloride shows excellent living characteristics with polydispersities of 1.05-1.15. The mixed halide approach provides fine-tuning of Lewis acidity to optimize the activation-deactivation equilibrium [21] [22].

Physical Description

Liquid

Color/Form

Colorless fuming liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

261.774663 g/mol

Monoisotopic Mass

259.777613 g/mol

Boiling Point

114.15 °C
114 °C

Heavy Atom Count

5

Vapor Density

9 (air= 1)
Relative vapor density (air = 1): 9.0

Density

2.34 g/cu cm
Relative density (water = 1): 2.26

Odor

ACRID

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/.

Melting Point

-33 °C

UNII

67H76LFL3V

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

18.0 [mmHg]
18 MM HG AT 20 °C
Vapor pressure, kPa at 20 °C: 2.4

Pictograms

Corrosive

Other CAS

7646-78-8

Metabolism Metabolites

Though tin metal is very poorly absorbed, tin compounds may be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds. Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone. Tin and its metabolites are excreted mainly in the urine and feces. (L308)

Associated Chemicals

Stannic chloride, pentahydrate;10026-06-9
Stannic chloride, trihydrate;24623-79-8
Stannic chloride, tetrahydrate;24623-80-1

Wikipedia

Tin(IV) chloride

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Stannic chloride is made by direct chlorination of tin at 110-115 °C.
Treatment of tin or stannous chloride with chlorine.
The pentahydrate is prepared by dissolving stannic chloride in hot water, thereby forming the pentahydrate at a temperature above the melting point and crystallizing on cooling. /pentahydrate/
STANNIC CHLORIDE IS PREPARED BY HEATING POWDERED TIN WITH MERCURIC CHLORIDE OR BY PASSING A STREAM OF CHLORINE OVER MOLTEN TIN.

General Manufacturing Information

Tin chloride: ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
KEEP WELL STOPPERED

Dates

Modify: 2023-08-15

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